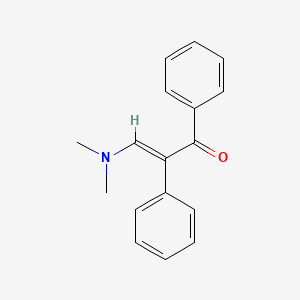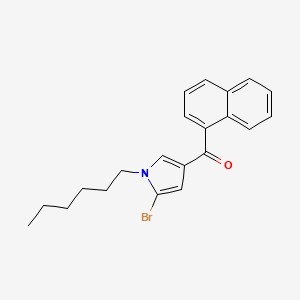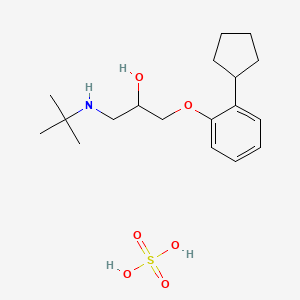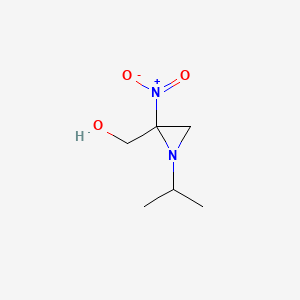
(E)-3-(dimethylamino)-1,2-diphenylprop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-(dimethylamino)-1,2-diphenylprop-2-en-1-one is an organic compound known for its unique chemical structure and properties It is a member of the enone family, characterized by the presence of a conjugated system involving a carbonyl group and a double bond
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(dimethylamino)-1,2-diphenylprop-2-en-1-one typically involves the reaction of methyl ketones or active methylene compounds with N,N-dimethylformamide dimethyl acetal (DMF-DMA) in the presence of an organocatalyst such as L-proline . The reaction is carried out under solvent-free conditions, making it an environmentally friendly process. The reaction conditions include:
- Temperature: Room temperature to 110°C
- Reaction Time: 7-20 hours
- Catalyst: L-proline
- Solvent: None (solvent-free conditions)
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process. The scalability of the reaction and the use of cost-effective catalysts are crucial for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
(E)-3-(dimethylamino)-1,2-diphenylprop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the enone to the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under mild conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted enones with various functional groups.
Aplicaciones Científicas De Investigación
(E)-3-(dimethylamino)-1,2-diphenylprop-2-en-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials, including polymers and dyes
Mecanismo De Acción
The mechanism of action of (E)-3-(dimethylamino)-1,2-diphenylprop-2-en-1-one involves its interaction with molecular targets through its conjugated enone system. The compound can act as an electrophile, reacting with nucleophiles in biological systems. The molecular pathways involved include:
Enzyme Inhibition: The compound can inhibit specific enzymes by forming covalent bonds with active site residues.
Signal Transduction: It can modulate signal transduction pathways by interacting with key signaling molecules.
Comparación Con Compuestos Similares
(E)-3-(dimethylamino)-1,2-diphenylprop-2-en-1-one can be compared with other similar compounds, such as:
(E)-3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one: Similar structure but with a pyridine ring instead of phenyl groups.
(E)-3-(dimethylamino)-N,N-dimethylacrylamide: Similar enone system but with different substituents
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C17H17NO |
|---|---|
Peso molecular |
251.32 g/mol |
Nombre IUPAC |
(E)-3-(dimethylamino)-1,2-diphenylprop-2-en-1-one |
InChI |
InChI=1S/C17H17NO/c1-18(2)13-16(14-9-5-3-6-10-14)17(19)15-11-7-4-8-12-15/h3-13H,1-2H3/b16-13+ |
Clave InChI |
BOCHZOAPGOOZEX-DTQAZKPQSA-N |
SMILES isomérico |
CN(C)/C=C(\C1=CC=CC=C1)/C(=O)C2=CC=CC=C2 |
SMILES canónico |
CN(C)C=C(C1=CC=CC=C1)C(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-(5-aminonaphthalen-1-yl)propyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B13836296.png)


![N-(3,7-dihydro-2H-[1,4]dioxino[2,3-c]carbazol-3-ylmethyl)-2-(2-methoxyphenoxy)ethanamine](/img/structure/B13836313.png)



![N-[2,3,5,6-tetradeuterio-4-(4-nitrophenyl)sulfonylphenyl]acetamide](/img/structure/B13836343.png)



![1-(2-Amino-ethyl)-1H-[1,2,3]triazole-4-carboxylic acid cyclopropylamide](/img/structure/B13836381.png)

